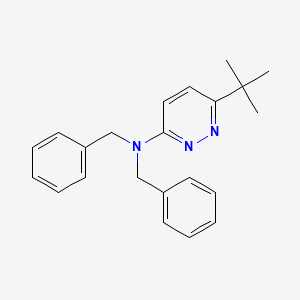
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride involves the reaction of piperazine with a propyl guanidine derivative. The reaction typically occurs in the presence of hydrochloric acid to form the trihydrochloride salt . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Aplicaciones Científicas De Investigación
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Research involving this compound explores its potential therapeutic applications and its interactions with biological targets.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparación Con Compuestos Similares
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride can be compared to other similar compounds, such as:
1-(2-(Piperazin-1-yl)ethyl)guanidine trihydrochloride: This compound has a similar structure but with an ethyl group instead of a propyl group.
1-(4-(Piperazin-1-yl)butyl)guanidine trihydrochloride: This compound has a butyl group instead of a propyl group.
1-(3-(Morpholin-4-yl)propyl)guanidine trihydrochloride: This compound has a morpholine ring instead of a piperazine ring.
These similar compounds share structural similarities but may exhibit different chemical properties and biological activities, highlighting the uniqueness of this compound .
Propiedades
Fórmula molecular |
C8H22Cl3N5 |
|---|---|
Peso molecular |
294.6 g/mol |
Nombre IUPAC |
2-(3-piperazin-1-ylpropyl)guanidine;trihydrochloride |
InChI |
InChI=1S/C8H19N5.3ClH/c9-8(10)12-2-1-5-13-6-3-11-4-7-13;;;/h11H,1-7H2,(H4,9,10,12);3*1H |
Clave InChI |
OFKQHEQAKDKQQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CCCN=C(N)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl 5-methyl 7-hydroxybenzo[d][1,3]dioxole-2,5-dicarboxylate](/img/structure/B11774195.png)
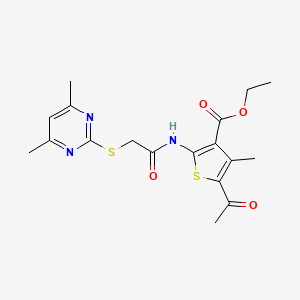
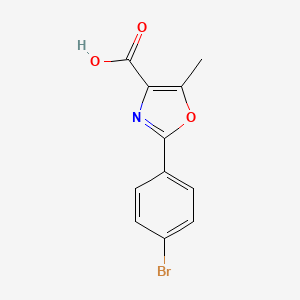

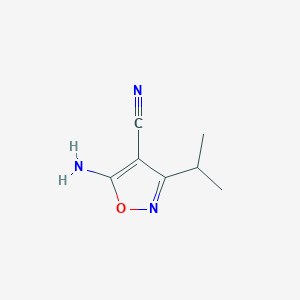
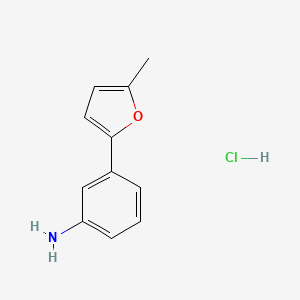
![6-Bromo-7-chloro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11774233.png)
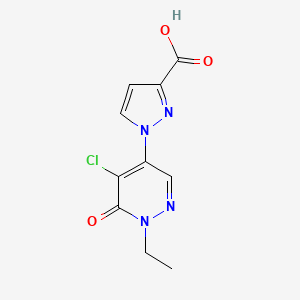
![4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride](/img/structure/B11774252.png)
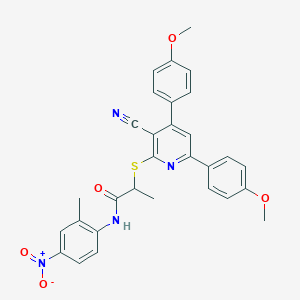

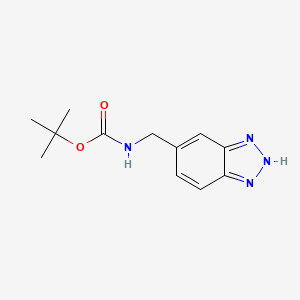
![2-(2-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11774274.png)
